molecular formula C7H5Cl2FZn B1599314 2-Chloro-6-fluorobenzylzinc chloride CAS No. 307531-98-2

2-Chloro-6-fluorobenzylzinc chloride

Cat. No. B1599314
M. Wt: 244.4 g/mol
InChI Key: FSRXWZMAKIGTQE-UHFFFAOYSA-M
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Description

2-Chloro-6-fluorobenzylzinc chloride is a chemical compound with the molecular formula ClC6H3(F)CH2ZnCl . It is often used in scientific research and has applications in areas like catalysis, organic synthesis, and drug discovery.


Molecular Structure Analysis

The molecular weight of 2-Chloro-6-fluorobenzylzinc chloride is 244.41 . The compound’s structure can be represented by the SMILES string Fc1cccc(Cl)c1C[Zn]Cl .


Physical And Chemical Properties Analysis

2-Chloro-6-fluorobenzylzinc chloride is typically prepared as a 0.5 M solution in THF . The density of this solution is 0.991 g/mL at 25 °C .

Scientific Research Applications

1. Chemical Synthesis and Mechanistic Studies

2-Chloro-6-fluorobenzylzinc chloride is explored for its potential in chemical synthesis, particularly in generating radicals and in reactions involving displacement mechanisms. For instance, the displacement of the Cl substituent in chlorofluorotoluene in corona discharge produces 2-chloro-6-fluorobenzyl radicals, showcasing a method to study reaction mechanisms and generate specific radicals for further chemical synthesis (Chae, Lim, & Lee, 2016). Similarly, the synthesis of fluoroaromatic compounds from cyclopentadiene derivatives highlights the reactivity of such chlorofluorocarbene precursors under specific conditions (Nefedov, Volchkov, Zabolotskikh, & Zelinsky, 1991), underscoring its utility in organic synthesis.

2. Environmental Applications

Studies have also investigated the use of related chlorinated and fluorinated compounds in environmental applications, such as the degradation of pollutants. The effects of chloride ion on the degradation of azo dyes in advanced oxidation processes suggest potential pathways for utilizing similar chlorinated compounds in water treatment processes, with implications for the formation of chlorinated aromatic compounds (Yuan, Ramjaun, Wang, & Liu, 2011). This research indicates the dual roles such compounds can play in both inhibiting and accelerating pollutant degradation.

3. Catalysis and Radical Reactions

The compound's applications extend to catalysis and radical reactions. For example, efficient Cu-catalyzed atom transfer radical addition reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes, induced by visible light, demonstrate the utility of chlorofluorinated compounds in creating fluorinated products with potential applications in pharmaceuticals and agrochemicals (Tang & Dolbier, 2015).

properties

IUPAC Name

1-chloro-3-fluoro-2-methanidylbenzene;chlorozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRXWZMAKIGTQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzylzinc chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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